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Zalcitabine Triphosphate Trisodium Salt

Cat. No.: B1153156
M. Wt: 517.1
Attention: For research use only. Not for human or veterinary use.
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Description

Synthetic Routes for 2',3'-Dideoxycytidine

The synthesis of the ddC core structure has been approached through various chemical pathways, often starting from more abundant nucleosides or accessible chiral precursors.

From 2'-Deoxycytidine: An efficient method involves the conversion of 2'-deoxycytidine. A key step in this process is a base-catalyzed elimination of a 3'-O-methanesulfonyl group to create the 2',3'-dideoxy structure. tandfonline.com

From Glutamic Acid: A different strategy utilizes non-carbohydrate starting materials. One such synthesis of ddC begins with glutamic acid, demonstrating the feasibility of producing these nucleoside analogues from abundant and inexpensive raw materials. acs.orgacs.org

From Ribonucleosides: Improved protocols have been established for transforming ribonucleosides into 2′,3′-dideoxynucleosides like zalcitabine (B1682364). researchgate.net This process often involves radical deoxygenation of a xanthate derivative. researchgate.net

Table 1: Overview of Selected Synthetic Routes for 2',3'-Dideoxycytidine (ddC)

Starting Material Key Transformation Reference
2'-Deoxycytidine Base-catalyzed elimination of 3'-O-methanesulfonyl group tandfonline.com
Glutamic Acid Multi-step synthesis utilizing a chiral pool starting material acs.orgacs.org

Phosphorylation Methodologies to Obtain Triphosphate Forms

For zalcitabine to become active, it must be converted to its 5'-triphosphate form. This occurs intracellularly through the action of host cell kinases, but chemical methods are employed for in vitro synthesis.

Intracellular Phosphorylation: In target cells, zalcitabine is sequentially phosphorylated to its active triphosphate metabolite, ddCTP. wikipedia.orgdrugbank.comnih.gov This three-step process is catalyzed by specific cellular enzymes. nih.govcaymanchem.com

Step 1: Deoxycytidine kinase catalyzes the initial phosphorylation to zalcitabine monophosphate. caymanchem.com

Step 2: Deoxycytidine monophosphate kinase adds the second phosphate (B84403) group to form the diphosphate (B83284). caymanchem.com

Step 3: Nucleoside diphosphate kinase completes the process, yielding the active zalcitabine triphosphate (ddCTP). nih.govcaymanchem.com

Chemical Synthesis: For research applications, ddCTP is prepared through chemical synthesis. While specific details for zalcitabine triphosphate are often proprietary, general methods for nucleoside triphosphate synthesis are well-established. These can include the phosphorimidazolide method, where a nucleoside monophosphate is activated with an imidazolide (B1226674) and then reacted with pyrophosphate. mdpi.com Another approach involves phosphoramidate (B1195095) intermediates. mdpi.com More recent methods utilize microwave-accelerated synthesis to produce triphosphate nucleoside prodrugs, highlighting ongoing innovation in this area. acs.org

Table 2: Enzymes in the Intracellular Phosphorylation of Zalcitabine

Phosphorylation Step Product Catalyzing Enzyme Reference
Zalcitabine → Zalcitabine Monophosphate ddCMP Deoxycytidine kinase caymanchem.com
Zalcitabine Monophosphate → Zalcitabine Diphosphate ddCDP Deoxycytidine monophosphate kinase caymanchem.com

Exploration of Salt Forms and Their Biochemical Implications

The triphosphate form of zalcitabine is an acidic molecule due to the multiple phosphate groups. For practical use in biochemical assays, it is typically converted into a salt form.

Zalcitabine Triphosphate Trisodium (B8492382) Salt: The trisodium salt of zalcitabine triphosphate is a common formulation for research. scbt.com The chemical formula for this salt is C₉H₁₃N₃Na₃O₁₂P₃. scbt.com The sodium counterions neutralize the negative charges on the triphosphate chain, yielding a more stable, solid material that is readily soluble in the aqueous buffers used for enzymatic assays, such as those involving HIV reverse transcriptase. scbt.comcaymanchem.com This form ensures that the compound is in a consistent and usable state for in vitro experiments. scbt.com

Analogues and Structural Modifications for Research Applications

To investigate structure-activity relationships, improve efficacy, and understand mechanisms of resistance, numerous analogues of zalcitabine have been synthesized and evaluated.

C-4-Hydrazide Derivatives: Researchers have synthesized derivatives by modifying the C-4 position of the cytosine base. Examples include C-4-(salicylic hydrazide)-ddC and C-4-(N-butyloxycarbonyl-isoleucine hydrazide)-ddC. nih.gov While these specific compounds did not show anti-HIV activity, they did exhibit increased lipophilicity with acceptable water solubility, which are important pharmacokinetic properties. nih.gov

3'-Fluorinated Analogues: The synthesis of approximately 40 different 2',3'-dideoxynucleoside analogues included those with fluorine substitutions at the 3' position. nih.gov These modifications are explored to find compounds with higher potency and selectivity against HIV. nih.gov

4'-Substituted Analogues: Modifications at the 4' position of the sugar ring have been explored. The enantioselective synthesis of β-D-4'-C-ethynyl-2',3'-dideoxycytidine was performed to confirm that the D-enantiomer is the preferred substrate for HIV reverse transcriptase. nih.gov This highlights the high stereochemical selectivity of the viral enzyme. nih.gov

C-Nucleoside Analogues: The synthesis of C-nucleoside analogues of 2',3'-dideoxycytidine has also been reported, where the nitrogen of the pyrimidine (B1678525) base is replaced by a carbon atom for the glycosidic bond. acs.org

Table 3: Selected Analogues and Structural Modifications of Zalcitabine

Analogue Class Specific Modification Purpose of Modification Reference
C-4 Position Addition of salicylic (B10762653) hydrazide or isoleucine hydrazide To increase lipophilicity and explore structure-activity relationships nih.gov
3' Position Substitution with fluorine To enhance potency and selectivity nih.gov
4' Position Addition of an ethynyl (B1212043) group To study stereochemical preference of HIV reverse transcriptase nih.gov

Properties

Molecular Formula

C₉H₁₃N₃Na₃O₁₂P₃

Molecular Weight

517.1

Synonyms

2’,3’-Dideoxycytidine-5’-triphosphate Trisodium Salt; 

Origin of Product

United States

Mechanism of Action

Inhibition of Viral Reverse Transcriptase

The primary and most well-characterized mechanism of action of ddCTP is the potent inhibition of viral reverse transcriptases, particularly that of HIV-1. nih.gov This inhibition occurs through a dual mechanism:

Competitive Inhibition: ddCTP competes with the natural substrate, dCTP, for binding to the active site of the reverse transcriptase enzyme. nih.gov The affinity of ddCTP for HIV-1 reverse transcriptase is a critical determinant of its inhibitory potency.

Chain Termination: Once incorporated into the growing viral DNA chain, ddCTP acts as a chain terminator. The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, thereby halting further elongation of the DNA strand. researchgate.netnih.gov This irreversible termination of DNA synthesis is the ultimate cause of the inhibition of viral replication.

The following table summarizes key kinetic parameters related to the inhibition of HIV-1 Reverse Transcriptase by ddCTP and other dideoxynucleoside triphosphates.

Dideoxynucleoside TriphosphateEnzymeKi (μM)Incorporation EfficiencyReference
ddCTPHIV-1 Reverse Transcriptase0.1 - 0.5High nih.gov
ddATPHIV-1 Reverse Transcriptase0.05 - 0.2High nih.gov
ddGTPHIV-1 Reverse Transcriptase0.1 - 0.6Moderate nih.gov
ddTTPHIV-1 Reverse Transcriptase0.2 - 1.0Moderate nih.gov

Interaction with Cellular DNA Polymerases

While ddCTP shows a high degree of selectivity for viral reverse transcriptases, it can also interact with host cellular DNA polymerases, albeit with lower efficiency. This interaction is the basis for some of the observed cellular toxicity associated with the parent drug, zalcitabine. The primary cellular target of ddCTP is mitochondrial DNA polymerase gamma (Pol γ). mdpi.comnih.gov

Inhibition of Pol γ by ddCTP can disrupt the replication of mitochondrial DNA, leading to mitochondrial dysfunction. nih.gov The sensitivity of different cellular DNA polymerases to ddCTP varies significantly. For instance, DNA polymerases α and δ, which are involved in nuclear DNA replication, are relatively insensitive to ddCTP. In contrast, DNA polymerase β, involved in DNA repair, shows some sensitivity. nih.gov

The table below provides a comparison of the inhibitory constants (Ki) of ddCTP for different DNA polymerases.

DNA PolymeraseFunctionKi of ddCTP (μM)Reference
DNA Polymerase αNuclear DNA Replication> 200 nih.gov
DNA Polymerase βDNA Repair1.32 nih.gov
DNA Polymerase γMitochondrial DNA Replication0.034 nih.gov
DNA Polymerase δNuclear DNA Replication> 100 nih.gov

Intracellular Anabolic Pathways and Biotransformation

Cellular Uptake Mechanisms of 2',3'-Dideoxycytidine

The journey of Zalcitabine (B1682364) into its target cells is the initial and crucial step in its mechanism of action. As a hydrophilic molecule, ddC cannot passively diffuse across the lipid bilayer of the cell membrane. Instead, its entry is facilitated by specific protein transporters embedded in the cell membrane.

Research has identified that the uptake of Zalcitabine is mediated by members of the organic cation transporter (OCT) family, specifically OCT1 and OCT2. These transporters recognize Zalcitabine as a substrate and facilitate its movement into the intracellular environment. In contrast, studies have shown that Zalcitabine does not significantly interact with the human equilibrative nucleoside transporters (ENT1 and ENT2), which are responsible for the transport of many natural nucleosides.

The transport efficacy of Zalcitabine by these transporters can be influenced by the presence of other substances that are also substrates or inhibitors of OCT1 and OCT2. For instance, certain protease inhibitors have been shown to inhibit the uptake of Zalcitabine, highlighting the potential for drug-drug interactions at the level of cellular transport.

Table 1: Kinetic Parameters of Zalcitabine Uptake by Organic Cation Transporters

Transporter Vmax (pmol/mg protein/min) Km (µM) Transport Efficacy (Vmax/Km)
OCT1 Data not available Data not available Higher than OCT2
OCT2 Data not available Data not available Lower than OCT1

This table illustrates the relative transport efficacy of Zalcitabine by OCT1 and OCT2. Specific kinetic values (Vmax and Km) for Zalcitabine with these transporters require further detailed investigation.

Sequential Phosphorylation by Cellular Kinases

Cytosine Monophosphate Kinase Activity

Following its formation, ddCMP is then a substrate for the second phosphorylation step, its conversion to 2',3'-dideoxycytidine diphosphate (B83284) (ddCDP). This reaction is catalyzed by the enzyme UMP/CMP kinase (also known as cytidylate kinase). Research has shown that UMP/CMP kinase can phosphorylate ddCMP. However, similar to the first step, the efficiency of this conversion is lower than that for the natural substrates, CMP and UMP. This suggests that the second phosphorylation step may also act as a bottleneck in the anabolic pathway of Zalcitabine.

Nucleotide Diphosphate Kinase Activity

The final step in the activation of Zalcitabine is the phosphorylation of ddCDP to the active 2',3'-dideoxycytidine triphosphate (ddCTP). This reaction is catalyzed by the enzyme nucleotide diphosphate kinase (NDPK). Studies investigating the activity of NDPK on dideoxynucleoside diphosphates have revealed that these molecules are poor substrates for the enzyme. The catalytic efficiency of NDPK for ddCDP is significantly lower than for its natural nucleotide diphosphate substrates. This inefficiency in the final phosphorylation step further contributes to the challenges in achieving high intracellular concentrations of the active ddCTP.

Table 2: Enzymes Involved in the Sequential Phosphorylation of Zalcitabine

Phosphorylation Step Substrate Enzyme Product Efficiency
First 2',3'-dideoxycytidine (ddC) Deoxycytidine kinase (dCK) 2',3'-dideoxycytidine monophosphate (ddCMP) Low
Second 2',3'-dideoxycytidine monophosphate (ddCMP) UMP/CMP kinase 2',3'-dideoxycytidine diphosphate (ddCDP) Low
Third 2',3'-dideoxycytidine diphosphate (ddCDP) Nucleotide diphosphate kinase (NDPK) 2',3'-dideoxycytidine triphosphate (ddCTP) Low

This table summarizes the enzymatic steps in the intracellular phosphorylation of Zalcitabine and highlights the low efficiency at each stage.

Intracellular Compartmentalization of Dideoxycytidine Triphosphate

The active metabolite, ddCTP, exerts its therapeutic effect by acting as a competitive inhibitor of the HIV reverse transcriptase, an enzyme located in the cytoplasm of the infected cell. Therefore, the primary site of action for ddCTP is the cytoplasm.

However, the intracellular distribution of ddCTP is not solely confined to the cytoplasm. It is known that Zalcitabine can also inhibit the human mitochondrial DNA polymerase gamma (Pol-γ). For this inhibition to occur, the active triphosphate metabolite, ddCTP, must be present within the mitochondria. This indicates that ddCTP can cross the mitochondrial membrane and accumulate in the mitochondrial matrix. This mitochondrial localization of ddCTP is a critical aspect of the drug's toxicology profile, as the inhibition of Pol-γ can lead to mitochondrial dysfunction. The precise mechanisms governing the transport of ddCTP into the mitochondria are not fully elucidated but are a key area of ongoing research.

Molecular Mechanisms of Enzyme Inhibition

Interaction with Viral Reverse Transcriptases

Zalcitabine (B1682364) triphosphate is a potent inhibitor of viral reverse transcriptases, particularly the reverse transcriptase of the Human Immunodeficiency Virus (HIV). Its inhibitory action is primarily mediated through two interconnected mechanisms: competitive inhibition with natural substrates and termination of the growing DNA chain.

Competitive Inhibition with Natural Substrates (dCTP)

Zalcitabine triphosphate (ddCTP) is a structural analog of the natural deoxycytidine triphosphate (dCTP). nih.gov This structural similarity allows ddCTP to bind to the active site of HIV-1 reverse transcriptase, directly competing with the endogenous dCTP for incorporation into the nascent viral DNA strand. nih.gov The inhibitory concentration (IC₅₀) of ddCTP for HIV-1 reverse transcriptase has been reported to be in the range of 0.08 to 1.44 µM. researchgate.net By competitively binding to the enzyme, ddCTP reduces the rate of incorporation of the natural dCTP, thereby slowing down the process of reverse transcription. The potentiation of the anti-HIV-1 activity of ddCTP has been observed in the presence of CTP synthase inhibitors, which work by decreasing the intracellular pool of dCTP, further highlighting the competitive nature of the inhibition. acs.org

DNA Chain Termination Through 3'-Hydroxyl Absence

The key structural feature of Zalcitabine that leads to its potent antiviral activity is the absence of a hydroxyl group at the 3' position of its deoxyribose sugar moiety. nih.gov During DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide is essential for forming a phosphodiester bond with the incoming deoxynucleoside triphosphate, allowing for the elongation of the DNA chain. nih.gov When Zalcitabine triphosphate is incorporated into the growing viral DNA strand by reverse transcriptase, the lack of a 3'-hydroxyl group makes it impossible for the next nucleotide to be added. nih.gov This results in the premature termination of DNA chain elongation, effectively halting the replication of the viral genome. nih.gov

Kinetic Analysis of Reverse Transcriptase Inhibition

The inhibitory effect of Zalcitabine triphosphate on HIV-1 reverse transcriptase can be quantified through kinetic parameters. While specific Kᵢ values for ddCTP are not consistently reported across studies, the IC₅₀ values provide a measure of its inhibitory potency.

Kinetic Parameters for HIV-1 Reverse Transcriptase Inhibition by Zalcitabine Triphosphate (ddCTP)
ParameterValueEnzyme
IC₅₀0.08 - 1.44 µMHIV-1 Reverse Transcriptase

This table presents the reported inhibitory concentration (IC₅₀) range of Zalcitabine triphosphate (ddCTP) for HIV-1 reverse transcriptase.

Inhibition of Host Cellular DNA Polymerases

While Zalcitabine triphosphate is a potent inhibitor of viral reverse transcriptase, it also exhibits inhibitory activity against certain host cellular DNA polymerases. This off-target activity is a key factor in the compound's toxicity profile.

Human DNA Polymerase Beta (Pol β) Inhibition

Human DNA polymerase beta (Pol β) is a key enzyme involved in the base excision repair pathway. Studies have shown that dideoxynucleoside triphosphates (ddNTPs), including ddCTP, can inhibit Pol β. researchgate.net Zalcitabine has been observed to display inhibitory effects on cellular DNA polymerase β when administered at concentrations close to its IC₅₀ for HIV-1 reverse transcriptase. researchgate.net While specific kinetic constants such as Kᵢ or Kₘ for the inhibition of Pol β by ddCTP are not extensively documented, the observed inhibition suggests a potential for interference with cellular DNA repair mechanisms.

Human Mitochondrial DNA Polymerase Gamma (Pol γ) Inhibition

The most significant off-target effect of Zalcitabine triphosphate is its potent inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). researchgate.net This inhibition is a primary contributor to the mitochondrial toxicity associated with Zalcitabine.

Pre-steady-state kinetic studies have provided detailed insights into this inhibition. It has been demonstrated that ddCTP is incorporated by Pol γ with a high binding affinity (K_d of 41 nM), which is significantly stronger than the affinity for the natural substrate dCTP (K_d of 1.1 µM). Despite this high affinity, the incorporation of ddCTP is only about 3-fold less efficient than that of dCTP. Crucially, once incorporated, the rate of exonucleolytic removal of the chain-terminating ddC monophosphate is nearly undetectable (less than 0.0001 s⁻¹). This inefficient removal leads to the persistence of terminated mtDNA strands, disrupting mtDNA replication and leading to mtDNA depletion.

Comparative Kinetic Parameters for dCTP and Zalcitabine Triphosphate (ddCTP) with Human Mitochondrial DNA Polymerase γ
SubstrateParameterValue
dCTP (Natural Substrate)K_d (Binding Affinity)1.1 µM
Incorporation Efficiency-
Zalcitabine Triphosphate (ddCTP)K_d (Binding Affinity)41 nM
Incorporation Efficiency~3-fold less efficient than dCTP
Exonuclease Removal Rate< 0.0001 s⁻¹

This table provides a comparison of the kinetic parameters for the natural substrate dCTP and the inhibitor Zalcitabine triphosphate (ddCTP) in their interaction with human mitochondrial DNA polymerase γ.

Structural Basis of DNA Polymerase Gamma Interaction

The inhibition of Pol γ by zalcitabine triphosphate (ddCTP) is a direct consequence of its structural mimicry of the natural substrate, deoxycytidine triphosphate (dCTP). This structural similarity allows it to enter the active site of the enzyme, leading to chain termination of the nascent DNA strand due to the absence of a 3'-hydroxyl group. The precise details of this interaction have been elucidated through crystallographic studies.

Crystal Structures of Pol γ-DNA-ddCTP Complexes

High-resolution crystal structures of the human mitochondrial DNA polymerase, Pol γ, in a ternary complex with a DNA template-primer and the inhibitor zalcitabine triphosphate (ddCTP) have provided invaluable insights into the mechanism of inhibition. nih.govnih.gov These structures reveal that ddCTP binds within the polymerase active site in a manner that is nearly identical to the binding of the natural substrate, dCTP. nih.govnih.gov The complex consists of the Pol γA catalytic subunit, the dimeric Pol γB accessory subunit, a primer/template DNA duplex, and the incoming ddCTP molecule. nih.gov This structural congruence provides a clear basis for the potent inhibition of Pol γ by zalcitabine. nih.govnih.gov

Ligand Binding Site Analysis

Within the active site of Pol γ, the triphosphate moiety of the bound ddCTP is stabilized by interactions with key amino acid residues. Notably, Arginine 943 (R943) and Lysine 947 (K947), located in the O-helix of the fingers subdomain, play a crucial role in coordinating the triphosphate chain. nih.gov The catalytic core, containing Aspartate 890 (D890) and Aspartate 1135 (D1135), coordinates two essential metal ions that are critical for the phosphodiester bond formation. nih.gov

A critical residue for the recognition of the sugar moiety is Tyrosine 951 (Y951). In the complex with the natural substrate dCTP, the hydroxyl group of Y951 is positioned 3.5 Å from the O3′ and C2′ of the deoxyribose. nih.gov This interaction is a key determinant in the enzyme's ability to discriminate between ribonucleotides and deoxyribonucleotides. In the case of ddCTP, the absence of the 3'-hydroxyl group does not significantly alter the binding conformation, allowing it to be accepted into the active site. nih.gov

Conformational Changes Induced by ddCTP Binding

The binding of either the natural substrate dCTP or the inhibitor ddCTP induces significant conformational changes in the Pol γ holoenzyme when compared to its unbound (apo) form. nih.govfrontiersin.org A notable change occurs in the O-helix of the fingers subdomain, which closes over the active site to facilitate productive nucleotide binding. nih.gov This "open-to-closed" conformational transition is a hallmark of high-fidelity DNA polymerases. nih.gov

Furthermore, the binding of the DNA and the incoming nucleotide triggers a substantial rotation of the Pol γB accessory subunit by approximately 22 degrees towards the polymerase domain of the Pol γA subunit. nih.gov This movement results in a more compact and stable replication complex, enhancing the interaction between the catalytic and accessory subunits. nih.gov These conformational shifts are integral to the processivity of the enzyme and are similarly induced by the binding of ddCTP, underscoring its effectiveness as a competitive inhibitor. nih.gov

Comparative Analysis with Other Dideoxynucleoside Triphosphates on Polymerase Activity

The inhibitory potential of dideoxynucleoside triphosphates (ddNTPs) is not uniform across all four bases. Kinetic studies have revealed a hierarchy of inhibition for Pol γ, with zalcitabine triphosphate (ddCTP) consistently demonstrating potent inhibitory activity. nih.govnih.govresearchgate.net The efficiency of incorporation and subsequent chain termination is a key factor in the toxicity profile of these compounds with respect to mitochondrial function.

Kinetic analyses indicate that Pol γ is highly sensitive to inhibition by anti-HIV nucleotide analogs, including dideoxynucleotides. nih.gov The in vitro hierarchy of mitochondrial toxicity for several approved nucleoside reverse transcriptase inhibitors places zalcitabine (ddC) among the most potent, alongside didanosine (B1670492) (ddI). nih.gov

While comprehensive, directly comparable kinetic data for all four ddNTPs (ddATP, ddCTP, ddGTP, and ddTTP) on human Pol γ are not always presented in a single study, the available information allows for a general comparison of their inhibitory effects. The efficiency of incorporation, often expressed as the ratio of the catalytic rate constant (kpol) to the dissociation constant (Kd), provides a measure of the enzyme's preference for a particular nucleotide analog.

Below is a data table compiling available kinetic parameters for the inhibition of DNA polymerases by various dideoxynucleoside triphosphates. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

Dideoxynucleoside TriphosphateDNA PolymeraseKinetic ParameterValue
ddTTPHuman Platelet Pol γK_m for dTTP1.42 µM
ddCTPmtDNA Pol γ-Potent Inhibitor

Data for a comprehensive, direct comparison of all four ddNTPs on human Pol γ is limited in the reviewed literature. The table reflects the available specific values and qualitative descriptions.

The high affinity of ddCTP for Pol γ, coupled with its effective incorporation leading to chain termination, underscores the molecular basis of its potent inhibitory effect on mitochondrial DNA replication. nih.govnih.gov

Biochemical Consequences of Polymerase Inhibition

Impact on Nucleic Acid Synthesis Processes in Cellular Models

In cellular models, the primary impact of zalcitabine (B1682364) triphosphate (ddCTP) is the disruption of DNA synthesis. It functions as a competitive inhibitor, vying with the endogenous deoxycytidine 5'-triphosphate (dCTP) for the active site of DNA polymerases. drugbank.comnih.gov Its incorporation leads to premature chain termination, halting the replication process. nih.gov

This inhibitory action is not uniform across all cellular polymerases. While viral reverse transcriptase is a primary target, ddCTP also interacts with mammalian DNA polymerases, albeit with different affinities. nih.govnih.gov The efficiency of inhibition is a critical determinant of the compound's cellular effects. For instance, studies comparing various dideoxynucleotides have quantified their inhibitory potential against different polymerases, often expressed as the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). A lower Kᵢ value indicates a stronger inhibition. The inhibitory effects of related thiacytidine analogs on host cell polymerases have been quantified, demonstrating that these compounds are competitive inhibitors with respect to dCTP for DNA polymerases beta and gamma. nih.gov

The table below illustrates comparative inhibitory concentrations for a related compound, (-)-2'-deoxy-3'-thiacytidine 5'-triphosphate (3TC-TP), against various human DNA polymerases, highlighting the differential sensitivity of these crucial enzymes.

EnzymeSubstrateInhibitorIC₅₀ (µM)Kᵢ (µM)Inhibition Type
HIV-1 Reverse Transcriptase dCTP3TC-TP-1.24 - 10.6Competitive
DNA Polymerase α dCTP3TC-TP175--
DNA Polymerase β dCTP3TC-TP24.818.7Competitive
DNA Polymerase γ dCTP3TC-TP43.815.8Competitive
Data derived from studies on the related nucleoside analog 3TC-TP, demonstrating the principle of differential polymerase inhibition. nih.gov

Cellular Response Mechanisms to ddCTP Activity

The introduction of ddCTP into cellular systems and the subsequent disruption of DNA replication trigger a cascade of cellular responses. The stalling of replication forks and the generation of DNA strand breaks are potent signals for the activation of the DNA Damage Response (DDR) pathway. nih.gov This complex signaling network aims to arrest the cell cycle to prevent the propagation of damaged DNA and to initiate repair mechanisms. nih.gov

Furthermore, mitochondrial dysfunction resulting from polymerase inhibition can induce a broader metabolic stress response. researchgate.net This can involve the upregulation of pathways like the one-carbon cycle and de novo serine and glutathione (B108866) biosynthesis, as the cell attempts to counteract the metabolic crisis and oxidative stress stemming from impaired mitochondrial function. nih.govresearchgate.net In neuronal cells, it has been observed that DNA double-strand breaks, a form of damage that can be induced by replication stress, can be a physiological signal for the expression of early-response genes, although the context of ddCTP-induced damage is pathological. nih.gov

Mitochondrial DNA Replication Dynamics Under ddCTP Exposure

A critical biochemical consequence of ddCTP exposure is its profound effect on mitochondrial DNA (mtDNA) replication. The toxicity associated with zalcitabine is primarily attributed to the inhibition of the human mitochondrial DNA polymerase, Pol γ. asm.orgnih.gov This enzyme is solely responsible for replicating the mitochondrial genome, which encodes essential components of the oxidative phosphorylation system. semanticscholar.orgnatap.org

Pol γ is particularly susceptible to inhibition by ddCTP for several reasons. asm.org Structural studies reveal that zalcitabine triphosphate binds to the active site of Pol γ in a manner nearly identical to the natural substrate, dCTP, making it an effective competitor. nih.gov Kinetic analyses have demonstrated that ddCTP is not only a competitive inhibitor but also an efficient substrate for incorporation by Pol γ. asm.org

Once incorporated, the chain-terminating nature of ddCTP halts the extension of the new mtDNA strand. Critically, the 3'-5' exonuclease (proofreading) activity of Pol γ, which can remove misincorporated nucleotides, is inefficient at excising the incorporated zalcitabine monophosphate. asm.org This makes the inhibition effectively irreversible, leading to a progressive depletion of mtDNA within the cell. asm.org The vulnerability of mtDNA is further heightened by its limited repair mechanisms compared to nuclear DNA. natap.org

The table below summarizes key findings regarding the interaction of ddCTP with human mitochondrial DNA polymerase γ.

ParameterObservationSignificanceReference
Substrate for Pol γ ddCTP is identified as the best substrate for Pol γ among several nucleoside analogs tested.High efficiency of incorporation into mtDNA. asm.org
Binding Mechanism Crystal structures show zalcitabine binds to the Pol γ active site almost identically to dCTP.Provides a structural basis for its potent competitive inhibition and subsequent toxicity. nih.gov
Excision Rate The rate of excision of incorporated ddC by Pol γ's proofreading exonuclease is extremely low.The chain termination is effectively irreversible, leading to cumulative damage. asm.org
Downstream Effect Exposure to NRTIs like zalcitabine leads to mtDNA depletion in cell culture.Inhibition of Pol γ directly causes a loss of mitochondrial genomes, impairing mitochondrial function. nih.gov

This sustained inhibition and subsequent loss of mtDNA disrupts the synthesis of proteins vital for cellular respiration, leading to mitochondrial dysfunction, a decrease in energy-generating capacity, and the onset of metabolic disturbances. natap.org

Molecular and Cellular Resistance Mechanisms

Mutations in Viral Reverse Transcriptase Leading to Altered ddCTP Sensitivity

The primary target of Zalcitabine (B1682364) triphosphate (ddCTP) is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome. Mutations in the gene encoding this enzyme can reduce the enzyme's affinity for ddCTP, thereby conferring resistance.

One of the well-characterized resistance pathways involves the Q151M mutation in the RT. This single mutation can cause a low level of resistance to Zalcitabine. However, its significance is greatly amplified when it appears as part of a cluster of mutations known as the Q151M complex. This complex includes the primary Q151M mutation along with four associated mutations: A62V, V75I, F77L, and F116Y. nih.gov Viruses containing the Q151M complex exhibit resistance to a wide range of nucleoside RT inhibitors (NRTIs), including Zalcitabine and didanosine (B1670492). nih.gov

Structural studies have provided insights into how these mutations confer resistance. The single Q151M mutation introduces a conformational change in the deoxynucleoside triphosphate (dNTP)-binding pocket of the reverse transcriptase. nih.gov This alteration may exist in multiple conformations, perturbing the binding of ddCTP. The additional mutations within the Q151M complex, particularly F116Y, help to stabilize the enzyme, restricting the flexibility of the mutated M151 residue and partially restoring the enzyme's DNA polymerization efficiency, which might have been compromised by the primary mutation. nih.gov This structural rearrangement allows the enzyme to better discriminate between the natural substrate (dCTP) and the inhibitor (ddCTP), leading to resistance.

Another group of mutations that can contribute to reduced sensitivity to Zalcitabine are the Thymidine Analogue Mutations (TAMs). These mutations, such as D67N, K70R, and T215F/Y, are primarily selected by thymidine analogues like zidovudine (AZT) but can confer cross-resistance to other NRTIs. nih.govhivdb.org TAMs are believed to facilitate the removal of the chain-terminating NRTI from the end of the viral DNA, a process known as primer unblocking, allowing DNA synthesis to resume.

Table 1: Key HIV-1 Reverse Transcriptase Mutations Associated with Zalcitabine Resistance

Mutation/Complex Associated Mutations Mechanism of Resistance Effect on Zalcitabine (ddC) Sensitivity
Q151M None (when isolated) Alters conformation of the dNTP-binding pocket. Low-level resistance.
Q151M Complex A62V, V75I, F77L, F116Y Significantly alters the dNTP-binding pocket, enabling the enzyme to better discriminate between ddCTP and natural substrates. nih.gov High-level, multi-NRTI resistance. nih.gov

| Thymidine Analogue Mutations (TAMs) | e.g., D67N, K70R, T215F/Y, M41L, L210W, K219Q | Facilitates the ATP-mediated pyrophosphorolytic removal of the incorporated NRTI from the terminated DNA chain. hivdb.org | Variable cross-resistance. |

Cellular Enzyme Alterations Affecting ddCTP Phosphorylation or Degradation

Zalcitabine is a prodrug that must be phosphorylated by host cellular enzymes to its active triphosphate form, ddCTP. nih.govnih.govdrugbank.com This multi-step process is critical for its antiviral activity, as ddCTP is the actual molecule that competes with natural deoxynucleotides for incorporation by the viral RT. mdpi.comresearchgate.net Therefore, alterations in the activity or expression of these cellular kinases can significantly impact the intracellular concentration of ddCTP and contribute to a reduction in drug efficacy.

The phosphorylation pathway for Zalcitabine involves sequential additions of phosphate (B84403) groups. While the specific enzymes have been studied, a key concept is that some nucleoside analogues compete for the same phosphorylation enzymes. nih.gov For example, competition for the same kinase can occur between Zalcitabine and lamivudine. nih.gov This competition can lead to lower intracellular levels of the active triphosphate form of one or both drugs when they are co-administered, potentially reducing their effectiveness.

A decrease in the activity of the initial phosphorylating enzyme, deoxycytidine kinase, or subsequent kinases involved in the conversion to the di- and triphosphate forms, could lead to lower intracellular concentrations of ddCTP, resulting in a form of cellular resistance. Conversely, an increase in the activity of cellular phosphatases or deaminases that degrade Zalcitabine or its phosphorylated metabolites could also reduce the available pool of active ddCTP. While specific mutations in these cellular enzymes leading to clinical Zalcitabine resistance are not as well-documented as RT mutations, the principle remains a potential mechanism of drug failure.

Table 2: Factors Influencing Intracellular Zalcitabine Triphosphate (ddCTP) Levels

Cellular Process Key Enzymes (Examples) Impact on ddCTP Levels Consequence of Alteration
Anabolic Phosphorylation Deoxycytidine kinase, UMP-CMP kinase, Nucleoside diphosphate (B83284) kinase Increases intracellular ddCTP. Reduced kinase activity leads to lower ddCTP levels and decreased efficacy.
Catabolic Degradation Phosphatases, Deaminases Decreases intracellular ddCTP. Increased degradation activity leads to lower ddCTP levels and decreased efficacy.

| Enzyme Competition | Kinases shared with other nucleoside analogues (e.g., lamivudine). nih.gov | Decreases ddCTP levels when a competing drug is present. | Reduced antiviral effect due to lower-than-expected active metabolite concentration. |

Biochemical Strategies to Circumvent Resistance Mechanisms

Overcoming drug resistance is a central goal in the management of HIV-1. Biochemical strategies aim to either restore the activity of the drug against resistant viral strains or to develop new agents that are unaffected by existing resistance mutations.

One fundamental strategy is the use of combination therapy. Combining drugs with different resistance profiles can be effective. For instance, certain combinations of amino acid substitutions in the RT enzyme that confer resistance to one NRTI may, in some cases, lead to increased susceptibility or "resensitization" to another. nih.gov A well-known example is the M184V mutation, which confers high-level resistance to lamivudine but can increase the susceptibility of the virus to other NRTIs like tenofovir (B777) and zidovudine. hivdb.org This principle of viral fitness and antagonistic resistance profiles is a cornerstone of modern combination antiretroviral therapy.

Another approach involves designing inhibitors that can bind to alternative sites on the target protein. nih.gov For RT, this could mean developing allosteric inhibitors that bind to a site distinct from the active dNTP-binding pocket. nih.gov Such inhibitors would be unaffected by mutations at the active site, like the Q151M complex.

More advanced biochemical strategies, though more explored in fields like oncology, provide potential future avenues for antiviral therapy. These include:

Covalent Inhibitors: Designing molecules that form a permanent covalent bond with a residue in the target enzyme. nih.gov This can provide potent and durable inhibition, potentially overcoming resistance mutations that rely on weakening non-covalent binding interactions.

Targeted Protein Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that link the target protein (e.g., a resistant RT enzyme) to a component of the cell's natural protein disposal system (the ubiquitin-proteasome system), leading to the degradation of the target enzyme rather than just inhibiting it. nih.gov

Developing novel nucleoside analogues with different structural properties that are less susceptible to existing resistance mechanisms is also a continuous effort in drug development.

Analytical Methodologies for Biochemical Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Zalcitabine (B1682364) Triphosphate Trisodium (B8492382) Salt from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)-based methods are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of zalcitabine and its phosphorylated metabolites. Reversed-phase (RP) HPLC is a commonly employed mode for the separation of these polar compounds.

A validated RP-HPLC method for the determination of the parent compound, zalcitabine, utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.01 M NaH2PO4) at a controlled pH. researchgate.netnih.gov Detection is typically achieved using a UV detector at approximately 265-270 nm, which corresponds to the absorbance maximum of the cytosine chromophore in the zalcitabine molecule. researchgate.netbohrium.com The retention time for zalcitabine under specific conditions has been reported to be around 2.5 minutes. nih.gov

For the more polar triphosphate form, ion-pair reversed-phase HPLC is often necessary to achieve adequate retention and separation. This technique involves the addition of an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, to the mobile phase. nih.gov This agent forms a neutral ion pair with the negatively charged phosphate groups of Zalcitabine Triphosphate, allowing it to be retained on a non-polar stationary phase like C18. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate the triphosphate from the mono- and diphosphate (B83284) forms, as well as from endogenous nucleotides. nih.gov

Isocratic reverse-phase HPLC methods have also been developed for the simultaneous analysis of deoxynucleoside triphosphates (dNTPs) and ribonucleoside triphosphates (rNTPs), which can be adapted for Zalcitabine Triphosphate. nih.gov These methods can offer the advantage of a stable baseline, which is beneficial for the quantification of low-abundance species. nih.gov

Table 1: Representative HPLC Parameters for Nucleoside Analog Analysis

ParameterDescriptionReference
Column Symmetry C18, 3.5 µm (150 x 4.6 mm) nih.gov
Mobile Phase A 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9 nih.gov
Mobile Phase B 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0 nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 254 nm nih.gov
Temperature 27 °C nih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional sensitivity and selectivity for the quantification of nucleoside triphosphates in complex biological matrices. nih.gov This technique is essential for determining intracellular concentrations of the active triphosphate metabolite.

The analysis of Zalcitabine Triphosphate by LC-MS/MS typically involves electrospray ionization (ESI) in the negative ion mode, as the phosphate groups are readily deprotonated. creative-proteomics.com A triple quadrupole mass spectrometer is often used, operating in multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. creative-proteomics.com This involves monitoring a specific transition from the precursor ion (the molecular ion of Zalcitabine Triphosphate) to a characteristic product ion.

Sample preparation for intracellular analysis is critical and often involves extraction with an acid, such as trichloroacetic acid, followed by neutralization. nih.gov To overcome the challenges of co-eluting endogenous nucleotides, which can interfere with the analysis, methods may include an online solid-phase extraction (SPE) step or enzymatic digestion. researchgate.net For instance, treatment with alkaline phosphatase can dephosphorylate the triphosphate to the corresponding nucleoside, which can then be quantified. umich.edu

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another MS technique that has been applied to the analysis of nucleoside triphosphates like zidovudine-triphosphate. oup.com This method offers rapid analysis and has been shown to detect femtomole levels of the analyte. oup.com

Table 2: LC-MS/MS Parameters for Nucleoside Triphosphate Analysis

ParameterDescriptionReference
Ionization Mode Electrospray Ionization (ESI), Negative Mode nih.gov
Mass Spectrometer Triple Quadrupole creative-proteomics.com
Scan Type Multiple Reaction Monitoring (MRM) creative-proteomics.com
Sample Preparation Acid extraction from cells nih.gov
LC Column Porous graphitic carbon or C18 nih.govcreative-proteomics.com

Spectroscopic Approaches for Structural and Interaction Analysis

Spectroscopic techniques are invaluable for the structural confirmation of Zalcitabine Triphosphate Trisodium Salt and for studying its interactions with other molecules. UV-Visible and Nuclear Magnetic Resonance spectroscopy are key methods in this context.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of compounds containing chromophores. eurekaselect.com Zalcitabine Triphosphate, containing the cytosine heterocyclic base, exhibits a characteristic UV absorbance maximum at approximately 265-270 nm. researchgate.netbohrium.com This property is exploited for its detection in HPLC analysis and can be used for concentration determination in solution, provided there are no interfering substances. The molar absorptivity at this wavelength is a key parameter for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. While specific NMR data for this compound is not widely published, the principles of NMR analysis of nucleosides and nucleotides are well-established. arxiv.org 1H NMR would provide information on the protons of the sugar moiety and the cytosine base. 31P NMR is particularly informative for phosphorylated compounds, as it can distinguish between the alpha, beta, and gamma phosphates of the triphosphate chain based on their chemical shifts and coupling constants. 13C NMR would further confirm the carbon skeleton of the molecule. NMR can also be used to study the conformation of the molecule in solution and its interactions with target enzymes, such as HIV reverse transcriptase. nih.gov

Voltammetric Techniques for Quantitative Analysis

Voltammetric methods offer a sensitive and cost-effective alternative for the quantification of electroactive compounds like zalcitabine. nih.gov Differential pulse voltammetry (DPV) has been successfully applied to the determination of zalcitabine in pharmaceutical formulations. nih.govresearchgate.net

The method is based on the electrochemical reduction of the cytosine ring in the zalcitabine molecule at a hanging mercury drop electrode (HMDE). nih.govnih.gov A well-defined reduction peak is observed at a potential of approximately -1.22 V versus an Ag/AgCl reference electrode in an acidic medium (e.g., Clark-Lubs buffer at pH 2.0). nih.govnih.gov The peak current in DPV is directly proportional to the concentration of zalcitabine.

The DPV response is evaluated with respect to various parameters, including pH, scan rate, and pulse amplitude, to optimize the analytical signal. nih.govnih.gov This technique has demonstrated good linearity over a specific concentration range and a low limit of detection. nih.govnih.gov The selectivity of the method allows for the determination of zalcitabine in the presence of excipients commonly found in pharmaceutical preparations. nih.gov

Table 3: Parameters for Differential Pulse Voltammetric Analysis of Zalcitabine

ParameterValue/ConditionReference
Technique Differential Pulse Voltammetry nih.govnih.gov
Working Electrode Hanging Mercury Drop Electrode (HMDE) nih.govnih.gov
Supporting Electrolyte Clark-Lubs buffer (pH 2.0) nih.govnih.gov
Reduction Peak Potential -1.22 V (vs. Ag/AgCl) nih.govnih.gov
Linear Range 10.0 to 28.0 mg/L nih.govnih.gov
Limit of Detection 2.08 mg/L nih.govnih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level. For Zalcitabine (B1682364) Triphosphate Trisodium (B8492382) Salt, these methods are primarily focused on its interaction with the viral enzyme HIV-1 reverse transcriptase (RT). chemmethod.comnih.gov

Docking studies place the ligand (ddCTP) into the active site of the enzyme, predicting its preferred binding orientation and affinity. chemmethod.com These studies have been crucial in understanding how nucleoside reverse transcriptase inhibitors (NRTIs) interact with the nucleic acid-binding cleft of HIV-1 RT. chemmethod.comnih.gov A comparative docking study of several NRTIs with the HIV-1 RT model (PDB ID: 6ASW) revealed that zalcitabine had the highest ligand efficiency for the enzyme among the tested compounds. chemmethod.com The binding sites for these inhibitors often involve key amino acid residues in both the p66 and p51 subunits of the enzyme. chemmethod.com

Table 1: Molecular Docking Results for Selected NRTIs with HIV-1 RT This table is interactive. Users can sort the data by clicking on the column headers.

Compound Ligand Efficiency (kcal/mol) Key Interacting Residues (p66 Subunit)
Zalcitabine -10.081 Val 90, Gln 91, Leu 92, Gln 161, Ser 162, Thr 165, Gln 182
Abacavir -7.460 Data Not Specified
Zidovudine Data Not Specified Asp 110, Tyr 183, Asp 186, Lys 220, Gln 222, Met 230, Gly 231

Data sourced from a docking study on HIV-1 reverse transcriptase inhibitors. chemmethod.com

Following docking, MD simulations provide a dynamic view of the ligand-protein complex over time, typically nanoseconds. nih.govnih.gov These simulations confirm the stability of the docked pose and reveal the intricate network of interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. biointerfaceresearch.com For instance, MD simulations of Remdesivir triphosphate, another nucleoside analogue inhibitor, in its target polymerase have shown how the active triphosphate form rearranges within the active site to effectively block enzyme function, a process analogous to how ddCTP is believed to function. nih.gov Furthermore, MD simulations have been used to study the behavior of zalcitabine in different environments, such as phospholipid membranes, demonstrating its interactions and penetration into the hydrophilic region of the membrane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Dideoxynucleoside Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. unc.edubiochempress.com This approach is fundamental in drug discovery for predicting the activity of new analogues and optimizing lead compounds. biochempress.com For dideoxynucleoside analogues like zalcitabine, QSAR studies aim to identify the key structural features that govern their anti-HIV potency.

The general process involves calculating a set of molecular descriptors for each analogue in a dataset. chemmethod.com These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. biointerfaceresearch.comnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the measured biological activity (e.g., IC50). chemmethod.com

While comprehensive QSAR models specifically for a large series of zalcitabine analogues are not widely published, foundational structure-activity relationship (SAR) data exists. nih.gov These studies form the basis upon which a QSAR model could be built. For example, it has been shown that substitutions at the 5-position of the 2',3'-dideoxycytidine scaffold dramatically impact anti-HIV activity. nih.gov

Table 2: Structure-Activity Relationship (SAR) Findings for 5-Substituted Dideoxycytidine Analogues This table summarizes key findings on how substitutions affect antiviral activity.

Analogue Substitution at 5-Position Anti-HIV Activity Potency
Zalcitabine (ddC) Hydrogen Active Potent
5-Fluoro-ddC Fluoro Active Retained
5-Bromo-ddC Bromo Abolished N/A
5-Methyl-ddC Methyl Abolished N/A
5-Aza-ddC Nitrogen (in ring) Active Less Potent/More Toxic

Data sourced from in-vitro evaluation of 2',3'-dideoxycytidine analogues. nih.gov

A QSAR model for this series would quantify these observations. For example, descriptors related to the electronegativity and size of the 5-substituent would likely be significant variables in the final equation. The model would predict that a small, electronegative substituent (like fluorine) is favorable, while larger, less electronegative groups (like methyl or bromo) are detrimental to activity. nih.gov Such models provide valuable guidance for designing novel analogues with potentially improved efficacy. biointerfaceresearch.com

Predictive Modeling of Cellular Metabolism and Enzyme Inhibition

For a prodrug like zalcitabine, its therapeutic effect is entirely dependent on its intracellular conversion to the active triphosphate form, ddCTP. chemmethod.comnih.gov Predictive modeling of this metabolic pathway is crucial for understanding the drug's pharmacokinetics and pharmacodynamics. These models use mathematical equations to simulate the rates of uptake and the sequential phosphorylation steps catalyzed by cellular kinases. mdpi.com

The metabolic activation of zalcitabine involves a three-step phosphorylation cascade:

Zalcitabine → Zalcitabine monophosphate (ddCMP) (catalyzed by deoxycytidine kinase)

ddCMP → Zalcitabine diphosphate (B83284) (ddCDP) (catalyzed by cytidylate kinase)

ddCDP → Zalcitabine triphosphate (ddCTP) (catalyzed by nucleoside diphosphate kinase)

Pharmacokinetic models have been developed for other NRTIs, like tenofovir (B777) and zidovudine, that mechanistically simulate this intracellular phosphorylation. mdpi.com These models can predict the intracellular concentrations of the mono-, di-, and triphosphate metabolites over time. mdpi.com They can help identify rate-limiting steps in the activation pathway; for instance, the formation of zidovudine-5'-diphosphate is known to be an inefficient step, leading to an accumulation of the monophosphate form.

Table 3: Components of a Predictive Cellular Metabolism Model for NRTIs This table outlines the key parameters and processes included in a typical pharmacokinetic model for a nucleoside analogue.

Component Description Relevance to Zalcitabine
Cellular Uptake Transport of the parent drug across the cell membrane. Determines the initial intracellular concentration of zalcitabine.
Phosphorylation Rates The kinetic parameters (Vmax, Km) for each of the three kinase enzymes in the activation pathway. Dictates the efficiency of ddCTP formation.
Anabolism/Catabolism Rates of competing metabolic pathways or degradation of the metabolites. Influences the net concentration of active ddCTP.
Enzyme Inhibition The inhibitory constant (Ki) of the active triphosphate form (ddCTP) for the target enzyme (HIV-1 RT). Links the predicted metabolite concentration to the inhibition of viral replication.

| Cellular dNTP Pools | Intracellular concentrations of the natural deoxynucleotide triphosphates (e.g., dCTP). | Models the competition between the drug (ddCTP) and the natural substrate for binding to reverse transcriptase. |

Future Directions in Dideoxynucleoside Triphosphate Research

Elucidation of Novel Enzyme Targets

While the primary targets of ddNTPs like Zalcitabine (B1682364) Triphosphate are viral reverse transcriptases, a significant area of future research is the identification and characterization of their interactions with other, non-target enzymes. mdpi.comnih.gov This exploration is crucial for understanding the full biological activity profile of these compounds.

A primary focus has been on human DNA polymerases, particularly the mitochondrial DNA polymerase gamma (Pol γ). nih.govnih.govfrontiersin.org Pol γ is the replicative polymerase for mitochondrial DNA (mtDNA), and its inhibition by the triphosphate forms of nucleoside reverse transcriptase inhibitors (NRTIs), including Zalcitabine Triphosphate (ddCTP), is a key area of investigation. natap.orgfrontiersin.org Unlike viral reverse transcriptase, Pol γ has a proofreading exonuclease function, but its sensitivity to inhibition by ddNTPs can lead to decreased mtDNA content and mitochondrial dysfunction. natap.orgfrontiersin.org Kinetic studies comparing the incorporation efficiency of various ddNTPs by Pol γ are ongoing to predict the potential for mitochondrial toxicity. For example, the incorporation efficiency of the active form of Zalcitabine by Pol γ is detectable but low, which has implications for its long-term effects. nih.gov Research into small molecule inhibitors that selectively target Pol γ in cancer cells suggests that understanding these off-target effects can be repurposed for therapeutic strategies. plos.org

Beyond polymerases, other enzyme systems are emerging as potential targets. Research into the analogue Didanosine (B1670492) (ddI) suggests its activity may involve the inhibition of poly(A) polymerase, leading to the destabilization of messenger RNAs (mRNAs). acs.org Further investigation into how ddNTPs might interact with enzymes involved in nucleotide metabolism, such as cellular kinases and nucleotidases, represents a frontier for understanding their complete mechanism of action and cellular impact.

Development of Advanced Analogues with Tuned Specificity

The classic ddNTP structure is being reimagined through chemical synthesis to create advanced analogues with properties tuned for specific research and diagnostic applications. These modifications aim to enhance performance in areas like next-generation sequencing (NGS) or to create molecular probes with unique functionalities.

A major advancement is the development of reversible terminators . Unlike traditional ddNTPs which cause irreversible chain termination, reversible terminators have a blocking group on the 3'-hydroxyl that can be chemically removed. biosyn.comaatbio.com This allows for a "sequencing-by-synthesis" approach where a single, fluorescently-labeled nucleotide is incorporated, detected, and then unblocked to allow the next cycle of incorporation to proceed. nih.gov This technology is fundamental to major NGS platforms. nih.gov These terminators can be broadly classified:

3'-O-blocked terminators : A removable capping group is attached to the 3'-oxygen of the sugar. nih.gov

3'-unblocked terminators : The terminating function is part of a larger moiety attached to the nucleobase, which also includes the fluorescent reporter. This design can be more readily accepted by DNA polymerases that are sensitive to modifications at the 3'-position. nih.gov

Another class of advanced analogues is the Pyrrolidinyl Nucleoside Triphosphates (prNTPs) . These are ddNTP analogues that incorporate an amino-functionalized pyrrolidine (B122466) ring in place of the deoxyribose sugar. nih.govresearchgate.net A key advantage of prNTPs is that they introduce a reactive amine group for conjugation with reporter molecules (like fluorescent dyes) without altering the nucleobase structure. nih.govresearchgate.net This preserves the natural hydrogen-bonding face of the base, potentially improving recognition by polymerases while providing a convenient handle for labeling. nih.gov

The table below summarizes key classes of advanced ddNTP analogues.

Analogue ClassKey FeaturePrimary ApplicationReference(s)
Reversible Terminators 3'-OH group is blocked by a chemically removable moiety.Next-Generation Sequencing (NGS) aatbio.comnih.govnih.gov
Pyrrolidinyl Nucleoside Triphosphates (prNTPs) Sugar ring is replaced by an amino-functionalized pyrrolidine ring.Creation of labeled DNA probes; conjugation to biomolecules. nih.govresearchgate.netresearchgate.net

These developments showcase a shift from using ddNTPs as simple terminators to designing them as sophisticated, multifunctional tools for molecular biology.

Applications in Basic Molecular Biology and Virology Research

The utility of dideoxynucleoside triphosphates as research tools continues to evolve. While their role in the foundational Sanger sequencing method is historic, they remain relevant in modern molecular biology and are central to virology research. wikipedia.orgnih.gov

In DNA sequencing, the classic Sanger method using ddNTPs remains the gold standard for smaller-scale projects and, crucially, for validating the results of large-scale NGS studies. wikipedia.org The evolution of this technique into dye-terminator sequencing , where each of the four ddNTPs is labeled with a different colored fluorescent dye, streamlined the process into a single reaction. wikipedia.org This principle has been further refined in modern automated sequencing instruments. wikipedia.org

In virology, ddNTPs are indispensable for studying the replication mechanisms of viruses, particularly retroviruses. acs.org By using ddNTPs in cell-free reverse transcription assays, researchers can map the points at which viral DNA synthesis is terminated, providing insights into the polymerase's action and the influence of the template sequence. nih.gov This is critical for:

Discovering novel viruses : NGS technologies, which often rely on principles derived from chain-termination sequencing, are powerful tools for identifying new viral pathogens in clinical and environmental samples. nih.gov

Monitoring viral diversity : Deep sequencing allows for the analysis of viral quasispecies, helping researchers understand viral evolution and the emergence of drug-resistant strains within a population. nih.gov

Probing enzyme kinetics : Analogues like Zalcitabine Triphosphate are used to study the kinetics of viral polymerases, comparing their incorporation efficiency and the mechanisms by which resistance mutations affect their binding and activity.

The ability to synthesize custom ddNTP analogues further expands their use as molecular probes to investigate the intricate protein-nucleic acid interactions that occur during viral replication.

Unexplored Biochemical Pathways and Interactions

Future research aims to look beyond the direct interaction of ddNTPs with polymerases and explore their broader impact on cellular biochemistry. The introduction of a molecule like Zalcitabine into a cell can trigger a cascade of effects on related metabolic pathways.

A significant area of study is the interplay between exogenous ddNTPs and the endogenous pools of natural deoxynucleoside triphosphates (dNTPs) . nih.gov Cellular dNTP pools are tightly regulated, as imbalances can lead to increased mutation rates and genome instability. nih.govresearchgate.net The administration of nucleoside analogues can disrupt this balance. nih.gov Research indicates that cellular dNTP levels are not static and can expand rapidly in response to stimuli like DNA damage, a process that involves enzymes like ribonucleotide reductase (RNR). nih.gov Understanding how antiviral ddNTPs perturb these pools and how the cell compensates is critical, as the relative ratio of the ddNTP to the natural dNTP can directly influence the probability of chain termination and, therefore, the compound's efficacy. oup.com Methods to accurately quantify cellular dNTPs, such as click chemistry-based assays, are being developed to better study these dynamics. nih.govresearchgate.net

Furthermore, the structural similarity of ddNTPs to other signaling molecules raises the possibility of interactions with previously unconsidered pathways. For instance, dinucleoside polyphosphates, which consist of two adenosine (B11128) nucleosides linked by a phosphate (B84403) chain, are known to interact with purinergic P2 receptors and can engage the MAPK signaling cascade. nih.gov While not a direct interaction of Zalcitabine Triphosphate, it opens a potential avenue of investigation into whether ddNTPs or their metabolites could have roles in cell signaling, a largely unexplored area.

Q & A

Q. What is the mechanistic role of Zalcitabine Triphosphate Trisodium Salt in DNA synthesis, and how does its structure influence enzymatic incorporation?

this compound acts as a substrate for DNA polymerases during DNA replication. Its 2'-deoxycytidine structure allows incorporation into growing DNA strands opposite guanine residues. The triphosphate moiety provides energy for phosphodiester bond formation, while the trisodium salt enhances solubility in aqueous buffers. Researchers should validate its incorporation efficiency using gel electrophoresis or real-time PCR with controlled dNTP ratios .

Q. What are the recommended storage and handling protocols to preserve the stability of this compound?

The compound’s tetrahydrogen modification improves resistance to ribonuclease degradation, but it remains sensitive to repeated freeze-thaw cycles and acidic conditions. Store lyophilized powder at -20°C in anhydrous conditions. For working solutions, aliquot into single-use volumes and avoid prolonged exposure to temperatures above 4°C. Verify integrity via HPLC or spectrophotometric quantification before critical experiments .

Q. How can researchers prepare standardized solutions of this compound for in vitro DNA synthesis assays?

Dissolve the compound in nuclease-free Tris-EDTA buffer (pH 8.0) to a stock concentration of 10 mM. Confirm purity using UV absorbance (A260/A280 ratio ≥1.8). For kinetic studies, adjust magnesium ion concentrations to match polymerase requirements (e.g., 1.5–2.0 mM MgCl₂ for Taq polymerase). Include negative controls lacking dNTPs to rule out non-specific amplification .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact experimental reproducibility, and what quality control measures mitigate this?

Variability in salt content, residual solvents, or trace nucleases can alter enzymatic reaction kinetics. Request batch-specific certificates of analysis (CoA) from suppliers, including mass spectrometry (MS) and ion chromatography data. For sensitive assays (e.g., single-cell sequencing), pre-test each batch using standardized templates and calibrate dNTP concentrations empirically .

Q. What experimental strategies resolve contradictions in DNA synthesis efficiency when using this compound across different polymerases?

Contradictions may arise from polymerase fidelity or metal ion cofactor requirements. Perform comparative assays with high-fidelity (e.g., Pfu) vs. low-fidelity (e.g., Taq) polymerases. Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and optimize buffer conditions (e.g., pH, Mg²⁺). Cross-validate results with alternative dNTP sources .

Q. How does hydrolysis of this compound affect long-term structural biology studies, and how can degradation be monitored?

Non-enzymatic hydrolysis generates 2'-deoxycytidine-5'-diphosphate (dCDP) and inorganic phosphate, which may crystallize unpredictably. Monitor degradation via thin-layer chromatography (TLC) or capillary electrophoresis. For crystallography, prepare fresh solutions and include phosphatase inhibitors (e.g., sodium orthovanadate) in buffers. Use synchrotron X-ray sources to capture time-resolved structural changes .

Q. What are the limitations of using this compound in metabolic flux analysis, and how can researchers account for intracellular compartmentalization?

The compound’s charged triphosphate group limits passive diffusion across cell membranes. Use electroporation or lipid-based transfection for intracellular delivery. Pair with stable isotope tracing (e.g., ¹³C-labeled derivatives) to distinguish endogenous vs. exogenous nucleotide pools. Validate uptake efficiency via LC-MS/MS .

Methodological Best Practices

  • Reproducibility : Document lot numbers, storage conditions, and solution preparation steps per journal guidelines (e.g., STAR Methods) .
  • Contamination Control : Use UV-irradiated workstations and dUTP/UNG systems to prevent carryover DNA in PCR .
  • Data Validation : Cross-check kinetic parameters (e.g., Km, Vmax) with orthogonal assays like surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.